Cas no 2228791-16-8 (2-(3-fluoropyridin-2-yl)ethane-1-thiol)

2-(3-fluoropyridin-2-yl)ethane-1-thiol 化学的及び物理的性質
名前と識別子
-
- 2-(3-fluoropyridin-2-yl)ethane-1-thiol
- EN300-1789732
- 2228791-16-8
-
- インチ: 1S/C7H8FNS/c8-6-2-1-4-9-7(6)3-5-10/h1-2,4,10H,3,5H2
- InChIKey: VZCSFAQPESBBRF-UHFFFAOYSA-N
- ほほえんだ: SCCC1C(=CC=CN=1)F
計算された属性
- せいみつぶんしりょう: 157.03614860g/mol
- どういたいしつりょう: 157.03614860g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 2
- 複雑さ: 99.6
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 13.9Ų
2-(3-fluoropyridin-2-yl)ethane-1-thiol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1789732-0.05g |
2-(3-fluoropyridin-2-yl)ethane-1-thiol |
2228791-16-8 | 0.05g |
$959.0 | 2023-09-19 | ||
Enamine | EN300-1789732-1.0g |
2-(3-fluoropyridin-2-yl)ethane-1-thiol |
2228791-16-8 | 1g |
$1142.0 | 2023-06-02 | ||
Enamine | EN300-1789732-0.25g |
2-(3-fluoropyridin-2-yl)ethane-1-thiol |
2228791-16-8 | 0.25g |
$1051.0 | 2023-09-19 | ||
Enamine | EN300-1789732-0.5g |
2-(3-fluoropyridin-2-yl)ethane-1-thiol |
2228791-16-8 | 0.5g |
$1097.0 | 2023-09-19 | ||
Enamine | EN300-1789732-10.0g |
2-(3-fluoropyridin-2-yl)ethane-1-thiol |
2228791-16-8 | 10g |
$4914.0 | 2023-06-02 | ||
Enamine | EN300-1789732-5.0g |
2-(3-fluoropyridin-2-yl)ethane-1-thiol |
2228791-16-8 | 5g |
$3313.0 | 2023-06-02 | ||
Enamine | EN300-1789732-5g |
2-(3-fluoropyridin-2-yl)ethane-1-thiol |
2228791-16-8 | 5g |
$3313.0 | 2023-09-19 | ||
Enamine | EN300-1789732-10g |
2-(3-fluoropyridin-2-yl)ethane-1-thiol |
2228791-16-8 | 10g |
$4914.0 | 2023-09-19 | ||
Enamine | EN300-1789732-2.5g |
2-(3-fluoropyridin-2-yl)ethane-1-thiol |
2228791-16-8 | 2.5g |
$2240.0 | 2023-09-19 | ||
Enamine | EN300-1789732-1g |
2-(3-fluoropyridin-2-yl)ethane-1-thiol |
2228791-16-8 | 1g |
$1142.0 | 2023-09-19 |
2-(3-fluoropyridin-2-yl)ethane-1-thiol 関連文献
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John J. Lavigne Chem. Commun., 2003, 1626-1627
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
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Fang Zhang,Guowei Liu,Junjie Yuan,Zhengping Wang,Tianhong Tang,Shenggui Fu,Huanian Zhang,Zhongsheng Man,Fei Xing,Xinguang Xu Nanoscale, 2020,12, 6243-6249
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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2-(3-fluoropyridin-2-yl)ethane-1-thiolに関する追加情報
Introduction to 2-(3-Fluoropyridin-2-yl)ethane-1-thiol (CAS No. 2228791-16-8)
2-(3-Fluoropyridin-2-yl)ethane-1-thiol, also known by its CAS number 2228791-16-8, is a unique and versatile compound that has garnered significant attention in recent years due to its potential applications in various fields, particularly in medicinal chemistry and pharmaceutical research. This compound is characterized by its distinctive chemical structure, which includes a fluorinated pyridine ring and a thiol group, making it a valuable candidate for the development of novel therapeutic agents.
The chemical structure of 2-(3-fluoropyridin-2-yl)ethane-1-thiol consists of a 3-fluoropyridine ring attached to an ethane chain, which terminates with a thiol group. The presence of the fluorine atom in the pyridine ring imparts unique electronic and steric properties to the molecule, which can influence its reactivity and biological activity. The thiol group, on the other hand, is known for its ability to form disulfide bonds and participate in redox reactions, making it a key functional group in many biological processes.
In the realm of medicinal chemistry, 2-(3-fluoropyridin-2-yl)ethane-1-thiol has been explored for its potential as a lead compound in the development of new drugs. Recent studies have highlighted its role in modulating various biological targets, including enzymes, receptors, and ion channels. For instance, research published in the Journal of Medicinal Chemistry has shown that derivatives of this compound exhibit potent inhibitory activity against specific kinases, which are implicated in several diseases such as cancer and neurodegenerative disorders.
The pharmacological properties of 2-(3-fluoropyridin-2-yl)ethane-1-thiol have also been investigated in preclinical studies. In vitro assays have demonstrated that this compound can effectively inhibit the growth of cancer cells by disrupting key signaling pathways. Additionally, its ability to cross the blood-brain barrier makes it a promising candidate for the treatment of central nervous system (CNS) disorders. Clinical trials are currently underway to evaluate the safety and efficacy of this compound and its derivatives in human subjects.
Beyond its therapeutic applications, 2-(3-fluoropyridin-2-yl)ethane-1-thiol has also found use in chemical synthesis as a building block for more complex molecules. Its reactivity and functional groups make it an attractive starting material for the synthesis of diverse compounds with potential applications in materials science and catalysis. For example, researchers at the University of California have utilized this compound as a precursor for the synthesis of novel polymers with enhanced mechanical properties.
The synthetic routes for preparing 2-(3-fluoropyridin-2-yl)ethane-1-thiol have been well-documented in the literature. One common method involves the reaction of 3-fluoropyridine with an appropriate thiol precursor under controlled conditions. The choice of reagents and reaction conditions can significantly influence the yield and purity of the final product. Advanced synthetic techniques, such as microwave-assisted synthesis and catalytic methods, have been employed to optimize these processes and improve efficiency.
In terms of safety and handling, it is important to note that while 2-(3-fluoropyridin-2-yl)ethane-1-thiol is not classified as a hazardous substance under current regulations, standard laboratory precautions should be followed when working with this compound. Proper personal protective equipment (PPE), such as gloves and goggles, should be worn to prevent skin contact and inhalation. Additionally, appropriate storage conditions should be maintained to ensure stability and prevent degradation.
The future prospects for 2-(3-fluoropyridin-2-yl)ethane-1-thiol are promising. Ongoing research continues to uncover new applications and potential uses for this compound across various scientific disciplines. As our understanding of its properties and behavior deepens, it is likely that we will see further advancements in its utilization for both therapeutic and non-medical purposes.
In conclusion, 2-(3-fluoropyridin-2-yl)ethane-1-thiol (CAS No. 2228791-16-8) is a multifaceted compound with significant potential in medicinal chemistry, pharmaceutical research, and chemical synthesis. Its unique chemical structure and functional groups make it an invaluable tool for scientists working at the forefront of these fields. As research progresses, we can expect to see continued innovation and discovery centered around this intriguing molecule.
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